n-Methyl-aza-2,2,4-trimethylsilacyclopentane is a cyclic organosilicon compound characterized by the molecular formula and a molecular weight of 143.3 g/mol. This compound features a unique silicon atom integrated within a cyclic structure, which contributes to its distinctive chemical properties and reactivity. It is classified as an azasilane, a subclass of silanes that incorporate nitrogen into their structure, which enhances their utility in various chemical applications.
Methods of Synthesis:
The synthesis of n-Methyl-aza-2,2,4-trimethylsilacyclopentane typically involves the reaction of tetramethylsilane with nitrogen-containing compounds such as N-methylamine under controlled conditions. One common synthetic route is as follows:
Industrial Production:
In industrial settings, the production process mirrors laboratory methods but incorporates enhanced safety measures and optimized parameters to maximize yield and efficiency .
The molecular structure of n-Methyl-aza-2,2,4-trimethylsilacyclopentane includes:
n-Methyl-aza-2,2,4-trimethylsilacyclopentane undergoes several types of chemical reactions:
The mechanism of action for n-Methyl-aza-2,2,4-trimethylsilacyclopentane primarily involves:
Physical Properties:
Chemical Properties:
n-Methyl-aza-2,2,4-trimethylsilacyclopentane exhibits unique reactivity due to the presence of both silicon and nitrogen atoms within its structure. This allows it to form stable siloxane linkages and participate in diverse chemical transformations .
n-Methyl-aza-2,2,4-trimethylsilacyclopentane has several significant applications across various fields:
The systematic International Union of Pure and Applied Chemistry name for this compound is 1,2,2,4-tetramethyl-1-aza-2-silacyclopentane, reflecting its heterocyclic nature and substituent positions. It is alternatively designated as n-methyl-aza-2,2,4-trimethylsilacyclopentane in common chemical parlance. Its molecular formula is C7H17NSi, corresponding to a molecular weight of 143.30 grams per mole [8]. The compound's structure comprises a five-membered ring with silicon and nitrogen atoms at positions 1 and 2, respectively. Two methyl groups are bonded to the silicon atom (position 2), while the nitrogen (position 1) bears a methyl substituent. An additional methyl group resides at the ring's fourth carbon position, creating an asymmetric structure [1] [10].
Table 1: Fundamental Physicochemical Properties of n-Methyl-aza-2,2,4-trimethylsilacyclopentane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 143.30 g/mol | - |
Density | 0.813 g/cm³ | 20°C |
Boiling Point | 137°C | - |
Refractive Index | 1.4308 | 20°C |
Flash Point | 14°C | - |
Purity | ≥97% | Commercial grade |
The silicon atom exhibits a tetrahedral geometry, while the ring adopts a puckered conformation to alleviate steric strain between substituents. This molecular configuration imparts significant ring strain, which thermodynamically drives ring-opening reactions upon contact with protic surfaces—a cornerstone of its utility in surface functionalization. The compound's liquid state at room temperature and moderate volatility facilitate its application in solution-based and vapor-phase deposition processes [1] [6] [8]. Spectroscopic characterization, including nuclear magnetic resonance and mass spectrometry, confirms the presence of characteristic silicon-carbon and silicon-nitrogen bonds, with the latter contributing to the compound's hydrolytic sensitivity .
The discovery of organosilicon chemistry traces back to 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of silicon tetrachloride with diethylzinc [2] [7]. This seminal work established the feasibility of silicon-carbon bonds, though practical applications remained elusive for decades. The field advanced significantly through Frederick Kipping's pioneering work (1898-1944), where he developed the Grignard-based synthesis of organosilicon chlorides—a methodology enabling controlled functionalization of silicon centers. Kipping's synthesis of hydrolytically sensitive silanes laid essential groundwork for silicone polymers, though he initially considered them chemical curiosities [4] [7] [9].
A transformative breakthrough occurred in the 1940s with Eugene Rochow's invention of the direct process (Müller-Rochow process), where methyl chloride reacts directly with silicon metal in the presence of a copper catalyst to generate methylchlorosilanes at industrial scales. This economically viable route enabled mass production of silicone precursors and catalyzed global industry growth. Dow Corning Corporation, founded in 1943, emerged as the first dedicated silicone producer, followed by General Electric in 1947 [2] [7]. Within this expanding industrial landscape, specialized cyclic azasilanes like n-methyl-aza-2,2,4-trimethylsilacyclopentane were developed to address limitations of conventional silanes—particularly their moisture sensitivity and byproduct formation during surface reactions [1] [5].
Table 2: Key Historical Milestones in Organosilicon Chemistry Relevant to Cyclic Azasilanes
Year | Development | Key Contributors |
---|---|---|
1863 | First Si-C bond synthesis (tetraethylsilane) | Friedel and Crafts |
1904 | Grignard-based organosilane synthesis | Kipping |
1940 | Commercial silicone polymer production | Hyde (Corning Glass) |
1941 | Direct process for methylchlorosilanes | Rochow (General Electric) |
1950s | Expansion of global silicone production | Wacker, Shin-Etsu, Rhône-Poulenc |
2000s | Cyclic azasilanes for nanoscale surface modification | Industry/academic R&D |
The targeted synthesis of n-methyl-aza-2,2,4-trimethylsilacyclopentane reflects this evolution toward functionally specialized organosilicons. Its design optimizes reactivity control and byproduct minimization during surface modification—addressing critical challenges in electronics and nanotechnology. The compound's commercialization (e.g., Dow Corning X2-8189) exemplifies the transition from academic curiosity to engineered solutions for advanced manufacturing [1] [5].
n-Methyl-aza-2,2,4-trimethylsilacyclopentane has emerged as a transformative agent in nanotechnology due to its capacity for rapid, water-free surface modification of inorganic substrates. This capability stems from its unique ring-opening mechanism, wherein the strained azasilacyclopentane ring undergoes heterolytic cleavage upon contact with surface hydroxyl groups (-OH), forming stable silicon-oxygen bonds without liberating volatile acids or alcohols [1] [5]. This reaction, thermodynamically driven by ring strain release, enables monolayer formation on nanoparticles, metals, and metal oxides within seconds at ambient temperatures—dramatically faster than traditional alkoxysilanes [5].
A particularly innovative application lies in "double-click" chemistry, where the compound participates in orthogonal sequential reactions. As Arkles et al. demonstrated, the initial ring-opening with inorganic substrates (e.g., silica nanoparticles) occurs within ~1 second at 30°C, revealing a cryptic secondary amine group. This amine subsequently engages with organic substrates (e.g., epoxides, isocyanates) in a second reaction, creating covalent bridges between inorganic and organic phases [1]. This dual functionality facilitates the synthesis of hybrid organic-inorganic nanostructures with precisely engineered interfaces—essential for advanced nanocomposites, sensors, and catalysts.
Table 3: Comparative Advantages in Nanoparticle Functionalization
Parameter | Conventional Silanes | n-Methyl-aza-2,2,4-trimethylsilacyclopentane |
---|---|---|
Reaction Byproducts | Alcohols/acids (require removal) | None |
Reaction Time | Hours | Seconds to minutes |
Monolayer Uniformity | Variable (aggregation risk) | High (prevents nanoparticle agglomeration) |
Water Sensitivity | High (requires anhydrous conditions) | Low (tolerant to ambient moisture) |
Dual Reactivity | Limited | Enables sequential inorganic-organic coupling |
The compound's low surface energy and high diffusivity further enhance its performance in nanoscale surface engineering. These properties enable uniform surface coverage even on high-aspect-ratio nanostructures, including mesoporous materials, quantum dots, and carbon nanotubes. In electronics manufacturing, its volatile nature facilitates vapor-phase deposition of ultrathin dielectric layers on semiconductor substrates—critical for next-generation processor fabrication [5]. Additionally, the hydrophobic methyl-rich surface it imparts improves corrosion resistance and interfacial adhesion in composite materials [1] [9].
Ongoing research explores its integration with block copolymer templating and atomic layer deposition processes to create sub-10-nm features. As nanotechnology advances toward increasingly three-dimensional architectures, the efficient surface coupling provided by this cyclic azasilane addresses fundamental challenges in interfacial engineering, positioning it as a critical enabler of future nanomaterial innovations [1] [5] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7